MK-0941

Vue d'ensemble

Description

MK-0941 est un activateur allostérique puissant, actif par voie orale, de la glucokinase, une enzyme qui joue un rôle crucial dans l'homéostasie du glucose. Il a montré un potentiel dans le traitement du diabète de type 2 en augmentant l'activité de la glucokinase, améliorant ainsi le contrôle glycémique .

Applications De Recherche Scientifique

MK-0941 a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement du diabète de type 2. Il s'est montré prometteur pour améliorer le contrôle glycémique en augmentant l'activité de la glucokinase, qui joue un rôle clé dans le métabolisme du glucose. Le composé a été évalué dans diverses études précliniques et cliniques, démontrant son efficacité pour réduire les taux de glucose sanguin et améliorer la sensibilité à l'insuline .

Par exemple, il peut être utilisé comme composé outil pour étudier le rôle de la glucokinase dans l'homéostasie du glucose et sa régulation dans différents tissus .

Mécanisme d'action

This compound exerce ses effets en se liant à un site allostérique sur la glucokinase, augmentant ainsi son activité. Cette activation entraîne une augmentation de la conversion du glucose en glucose-6-phosphate, la première étape de la glycolyse. En augmentant l'activité de la glucokinase, this compound améliore l'absorption et l'utilisation du glucose dans le foie et le pancréas, ce qui conduit à un meilleur contrôle glycémique .

Mécanisme D'action

Target of Action

MK-0941, also known as this compound mesylate, is a potent, orally active, and allosteric glucokinase activator . The primary target of this compound is glucokinase (GK) , a subtype of hexokinase . Glucokinase plays a pivotal role in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and as a mediator of hepatic glucose disposal .

Mode of Action

This compound interacts with the same region of the glucokinase enzyme that is commonly affected by naturally occurring glucokinase-activating mutations in humans . It activates glucokinase with EC50 values of 240 and 65 nM for recombinant human glucokinase in the presence of 2.5 and 10 mM glucose, respectively . This activation leads to an increase in insulin secretion, a reduction in hepatic glucose production, and an improvement in glycemic excursion .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway. Glucokinase catalyzes the ATP-dependent conversion of glucose to glucose 6-phosphate, the first and rate-limiting step of glycolysis . This process enhances insulin secretion in response to circulating blood glucose levels and facilitates glycogen storage and postprandial clearance of glucose from the bloodstream .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by rapid absorption and clearance from the blood. In both mice and dogs, oral doses of this compound reach maximum plasma levels within 1 hour and fall thereafter with a half-life of approximately 2 hours .

Result of Action

The administration of this compound leads to significant improvements in glycemic control. At Week 14 of a clinical study, A1C and 2-hour postmeal glucose improved significantly versus placebo with all this compound doses . This compound was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors such as diet. For instance, the administration of this compound in combination with other medications like insulin glargine can affect its action . Furthermore, the compound’s action may also be influenced by the patient’s metabolic state and the presence of other health conditions .

Méthodes De Préparation

La synthèse de MK-0941 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle sont exclusives et non divulguées au public. il est connu que le composé est synthétisé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs .

Analyse Des Réactions Chimiques

MK-0941 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. .

Comparaison Avec Des Composés Similaires

MK-0941 fait partie d'une classe de composés connus sous le nom d'activateurs de la glucokinase. D'autres composés similaires comprennent la dorzagliatine et la piragliatine. Comparé à ces composés, this compound a montré des propriétés uniques en termes de sa puissance et de son efficacité pour améliorer l'activité de la glucokinase. il a également été associé à certains effets indésirables, tels que l'hypoglycémie et des élévations des triglycérides et de la pression artérielle .

Composés similaires

- Dorzagliatine

- Piragliatine

Le mécanisme d'action unique de this compound et ses avantages thérapeutiques potentiels en font un composé précieux pour la recherche et le développement dans le domaine du traitement du diabète .

Si vous avez d'autres questions ou si vous avez besoin de plus amples informations, n'hésitez pas à les poser !

Propriétés

IUPAC Name |

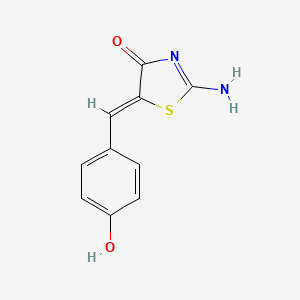

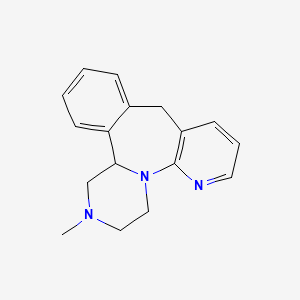

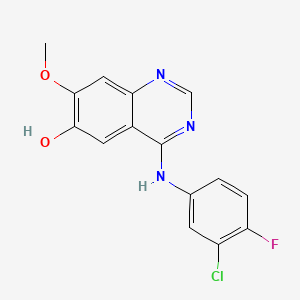

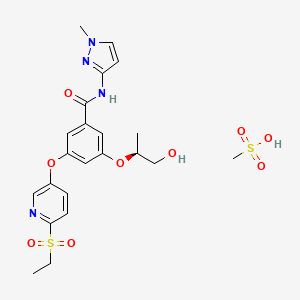

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNRTWDGDJKSQ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137916-97-2 | |

| Record name | MK-0941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0941 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MK-0941 interact with its target, glucokinase, and what are the downstream effects of this interaction?

A: this compound binds to the allosteric site of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. [, ] This binding enhances GK's affinity for glucose, leading to a lower S0.5 for glucose (from 6.9 mM to 1.4 mM) and an increase in the maximum velocity of glucose phosphorylation. [] Consequently, this compound amplifies glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake by hepatocytes. []

Q2: What is the mechanism behind the glucose-lowering activity of this compound in animal models of type 2 diabetes?

A: this compound demonstrates significant glucose-lowering effects in various diabetic animal models, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a high-fat diet plus low-dose streptozotocin. [] This effect is attributed to its ability to enhance GK activity in pancreatic β-cells and hepatocytes, promoting insulin secretion and glucose uptake, respectively. []

Q3: What are the key pharmacokinetic properties of this compound observed in preclinical studies?

A: Preclinical studies in mice and dogs show that orally administered this compound is rapidly absorbed and eliminated from the bloodstream. [] Peak plasma concentrations are achieved within 1 hour of administration, followed by a rapid decline with an approximate half-life of 2 hours. [] These pharmacokinetic properties contribute to its short duration of action.

Q4: What are the potential benefits of the glucose-dependent activation profile of dorzagliatin compared to this compound?

A: Unlike this compound, which potently activates GK even at low glucose levels, dorzagliatin exhibits glucose-dependent activation. [] This suggests that dorzagliatin might have a lower risk of hypoglycemia compared to this compound. [] This difference in activation profiles could contribute to the improved safety profile observed with dorzagliatin in clinical trials.

Q5: Why did chronic treatment with this compound lead to diminished efficacy in clinical trials, and what potential mechanism was identified in preclinical studies?

A: Clinical trials with this compound revealed a decline in its efficacy over time. [, ] Preclinical studies in Goto-Kakizaki rats chronically treated with this compound suggested that disruptions in hepatic glucose metabolism might play a role. [] Specifically, increased glucose-6-phosphatase activity and decreased hepatic glucose utilization were observed, potentially counteracting the initial beneficial effects of this compound on glucose control. []

Q6: What is the significance of an efficient, large-scale synthesis for a compound like this compound?

A: Developing an efficient large-scale synthesis for this compound is crucial for advancing it as a potential drug candidate. [] The reported synthesis utilizes a highly selective mono-O-arylation and strategic protective group chemistry to achieve high yields and purity. [] This allows for sufficient quantities of this compound to be produced for preclinical and potentially clinical studies while ensuring the quality and purity of the compound.

Q7: How can IVIVC models be used in the development of extended-release formulations of this compound?

A: IVIVC models are valuable tools for guiding the development of modified-release formulations, including those for this compound. [] By establishing a mathematical relationship between in vitro dissolution profiles and in vivo plasma concentrations, these models allow researchers to predict the in vivo performance of different formulations based on their in vitro characteristics. [] This can streamline the formulation development process and potentially reduce the need for extensive in vivo studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.